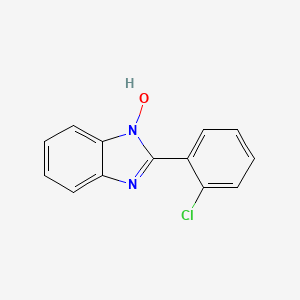

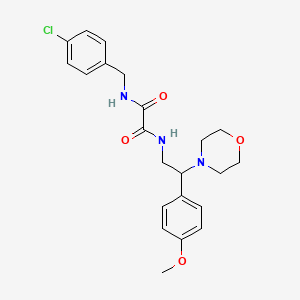

2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

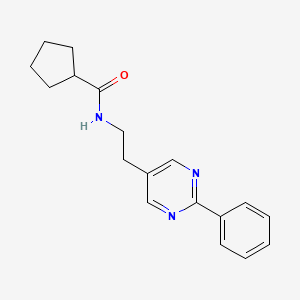

2-(2-Chlorophenyl)-1H-1,3-benzimidazol-1-ol (CBPB) is a heterocyclic aromatic compound with a wide variety of applications in scientific research. CBPB is a versatile compound that has been used in the synthesis of various compounds and has been studied for its potential use in the development of drugs and other pharmaceuticals. CBPB has been found to have a number of biochemical and physiological effects, and its use in laboratory experiments has been explored.

Applications De Recherche Scientifique

Medicinal Chemistry & Anticancer Activities

In medicinal chemistry, benzimidazoles, including structures similar to 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol, are significant due to their pharmacological significance. These compounds are involved as key components for various biological activities. A study highlighted the synthesis of purine/benzimidazole hybrids aimed at improving anticancer activity. These hybrids incorporated aromatic, aliphatic, and heterocyclic moieties, leading to increased potency and selectivity. The synthesized compounds underwent in vitro screening for anticancer activities, providing insights into the potential therapeutic applications of such structures (Yimer & Fekadu, 2015).

Synthetic Routes and Pharmacological Properties

Benzimidazole compounds, structurally related to 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol, are versatile in pharmaceutical applications. A comprehensive review detailed various synthetic routes, including traditional methods, microwave reactor methods, and green synthesis approaches. Benzimidazole is recognized for its wide array of pharmacological activities, serving as the basis for many pharmacologically active moieties, including anthelmintics, proton pump inhibitors, antibiotics, and agents with antiprotozoal, antifungal, and anticancer properties (Thapa, Nargund & Biradar, 2022).

Pharmacogenetics of Proton Pump Inhibitors

Benzimidazoles, related to 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol, are crucial in the formulation of proton pump inhibitors, a class of medications used in treating acid-peptic diseases. A review explored the pharmacogenetics of proton pump inhibitors, emphasizing the influence of genetic variations in the enzymes metabolizing these compounds. This study underscores the significance of benzimidazole compounds in the treatment of acid-related disorders and their potential in personalized medicine (Idaros, Mohammed & Hassan, 2018).

Catalysis in Organic Synthesis

Benzimidazole compounds, akin to 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol, find application as catalysts in organic synthesis. L-proline, an amino acid, serves as a bifunctional catalyst in various asymmetric syntheses, including the synthesis of benzimidazoles. This showcases the importance of such structures in the synthesis of biologically relevant heterocycles, constituting a significant portion of drugs and agrochemicals (Thorat et al., 2022).

Mécanisme D'action

Target of Action

It’s structurally similar to cenobamate, which is a voltage-gated sodium channel (vgsc) blocker . VGSCs play a crucial role in the propagation of action potentials in neurons, and their blockade can lead to a decrease in neuronal excitability.

Mode of Action

As a potential VGSC blocker, 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol may inhibit persistent sodium current by selectively blocking the inactivated state of VGSCs . This action can result in the suppression of neuronal excitability, potentially leading to therapeutic effects in conditions characterized by neuronal hyperactivity.

Biochemical Pathways

For instance, the blockade of VGSCs can disrupt the propagation of action potentials, thereby affecting downstream neuronal signaling .

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-1-hydroxybenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16(13)17/h1-8,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPNESSCFJPWPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [(4-methoxyphenyl)sulfonyl]acetate](/img/structure/B2414684.png)

![4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2414685.png)

![methyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2414688.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide](/img/structure/B2414691.png)

![3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2414697.png)

![methyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1, 3-diazaperhydroino[1,2-h]purin-3-yl]acetate](/img/structure/B2414702.png)

![2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2414704.png)